1,3-Dibromo-1-propene

Description

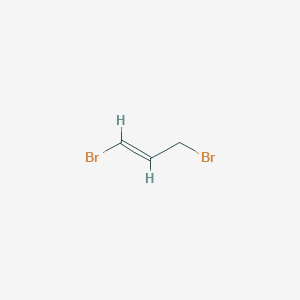

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-dibromoprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQMKMSVOYQICF-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-15-6, 32121-07-6 | |

| Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1,3-dibromoprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Reactions Analysis

1,3-Dibromo-1-propene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form propylene or cyclopropane.

Addition Reactions: This compound can undergo addition reactions with various nucleophiles, leading to the formation of different organic compounds.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

1,3-Dibromo-1-propene is primarily used in organic synthesis to create complex organic molecules. It can undergo a variety of reactions such as:

- Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles, facilitating the formation of new compounds.

- Reduction Reactions : The compound can be reduced to produce propylene or cyclopropane, which are important intermediates in organic synthesis.

- Addition Reactions : It can react with various nucleophiles to yield diverse organic products.

These reactions enable the synthesis of pharmaceuticals and agrochemicals, highlighting the compound's significance in drug discovery and development .

Material Science

Polymer Preparation

In material science, this compound is utilized in the preparation of polymers and advanced materials. Its ability to participate in polymerization processes allows for the development of new materials with tailored properties. For example, it has been employed in synthesizing specific polymeric structures that exhibit desirable characteristics such as increased stability and enhanced mechanical properties .

Biological Studies

Enzyme Mechanism Studies

Researchers have used this compound to investigate enzyme mechanisms and metabolic pathways involving halogenated compounds. Its biological activity has raised interest due to its potential genotoxic effects. Studies have shown that it can interact with biological molecules, leading to the formation of metabolites that may have implications for toxicity and environmental health .

Genotoxicity Assessment

A notable study assessed the genotoxic potential of this compound as an impurity in pharmaceutical formulations. The study utilized gas chromatography to quantify levels of the compound, revealing significant findings regarding its toxicity:

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 1.46 μg/mL |

| Limit of Quantification (LOQ) | 4.37 μg/mL |

| Recovery Rate | 95.1% - 111.5% |

The assessment indicated potential risks associated with prolonged exposure to this compound, emphasizing the need for careful monitoring in environments where it is present .

Environmental Impact

As a brominated compound, this compound has been detected in various environmental samples, including indoor dust. This raises concerns about its health effects due to continuous exposure. Ongoing research is necessary to evaluate its persistence in the environment and its implications for human health .

Mechanism of Action

The mechanism of action of 1,3-dibromo-1-propene involves its reactivity with nucleophiles and its ability to undergo substitution and addition reactions. The compound can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. This reactivity is primarily due to the presence of the bromine atoms, which are good leaving groups in substitution reactions .

Comparison with Similar Compounds

1,1-Dibromo-1-propene (CAS 13195-80-7)

- Molecular Formula : C₃H₄Br₂

- Molecular Weight : 199.87 g/mol

- Key Differences : The bromine atoms are positioned on the same carbon (C1), leading to distinct electronic and steric effects compared to 1,3-Dibromo-1-propene. This isomer is available at ≥98% purity but lacks published data on boiling points or density .

1,2-Dibromo-1-propene (CAS 26391-16-2)

- Molecular Formula : C₃H₄Br₂

- Molecular Weight : 199.87 g/mol

- Marketed as a technical-grade product (lower purity) .

2,3-Dibromo-1-propene (CAS 513-31-5)

- Molecular Formula : C₃H₄Br₂

- Molecular Weight : 199.87 g/mol

- Key Differences: Bromines are on C2 and C3, creating a conjugated diene-like structure.

Halogen-Substituted Analogs: Chloro vs. Bromo Derivatives

1,3-Dichloro-1-propene (CAS 78-88-6)

- Molecular Formula : C₃H₄Cl₂

- Molecular Weight : 110.97 g/mol

- Key Differences : Chlorine’s lower electronegativity and weaker leaving-group ability compared to bromine result in slower reaction kinetics in nucleophilic substitutions. The boiling point is expected to be lower than brominated analogs, though exact data are unavailable .

Fluorinated Derivatives: Enhanced Electronegativity

1,1-Dibromo-3,3,3-trifluoro-2-(trifluoromethyl)propene (CAS 56152-73-9)

- Molecular Formula : C₄Br₂F₆

- Molecular Weight : 321.84 g/mol

- Key Differences : Fluorine substituents increase electronegativity and thermal stability. The bulky trifluoromethyl group reduces reactivity in sterically demanding reactions. Predicted to have a higher boiling point due to increased molecular weight .

3-Bromo-1,1-difluoro-1-propene (CAS 60917-29-5)

- Molecular Formula : C₃H₃BrF₂

- Molecular Weight : 156.96 g/mol

- Key Differences : The combination of bromine and fluorine creates a polarized double bond, enhancing electrophilic character. Its predicted boiling point (47.6±30.0°C ) is significantly lower than this compound, likely due to reduced molecular weight and branching .

Key Research Findings

Reactivity Trends: Brominated propenes generally exhibit higher reactivity in substitution reactions compared to chlorinated analogs due to bromine’s superior leaving-group ability. Positional isomers (e.g., 1,3- vs. 1,1-dibromo) show divergent steric and electronic profiles, impacting their utility in organometallic synthesis .

Fluorinated Derivatives : The introduction of fluorine atoms significantly alters physical properties, such as boiling points and density, while also enhancing resistance to degradation .

Synthetic Applications: this compound’s dual bromine atoms enable sequential cross-coupling reactions, a feature less accessible in mono-halogenated or fluorinated analogs .

Biological Activity

1,3-Dibromo-1-propene (C3H4Br2) is a halogenated organic compound with significant biological activity. Its structure includes two bromine atoms attached to a propene backbone, making it a subject of interest in both environmental and medicinal chemistry. This article explores its biological properties, including toxicity, genotoxicity, and potential therapeutic applications.

This compound can be synthesized through various methods, including the bromination of propene. The compound is characterized by its colorless liquid form and sweet odor, which indicates its volatility and potential for environmental contamination.

Toxicity and Genotoxicity

Research indicates that this compound exhibits genotoxic effects. A study assessed its role as a genotoxic impurity in pharmaceutical formulations, particularly in olopatadine hydrochloride. The study utilized gas chromatography to quantify levels of this compound, revealing a limit of detection (LOD) of 1.46 μg/mL and a limit of quantification (LOQ) of 4.37 μg/mL .

Table 1: Genotoxicity Assessment of this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 1.46 μg/mL |

| Limit of Quantification (LOQ) | 4.37 μg/mL |

| Recovery Rate | 95.1% - 111.5% |

The genotoxic potential was further evaluated by assessing the formation of metabolites such as N-acetyl-S-(1-bromo-3-propyl)-cysteine after administration in animal models, indicating interaction with glutathione (GSH) and subsequent urinary excretion .

Environmental Impact

As a brominated compound, this compound has been detected in indoor dust samples, raising concerns about its health effects due to prolonged exposure . The presence of such compounds in consumer products highlights the necessity for ongoing monitoring and assessment of their biological impacts.

Case Studies

A notable case study involved the evaluation of the compound's use as a genotoxic impurity in drug formulations. The research demonstrated that regulatory limits for impurities must consider the potential health risks associated with exposure to compounds like this compound .

Another study focused on the metabolism of this compound in rodents. After oral administration, significant metabolites were identified in urine samples within 24 hours, suggesting that the compound undergoes biotransformation processes that could affect its toxicity profile .

Q & A

Q. What are the standard synthetic routes for 1,3-Dibromo-1-propene, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via catalytic reduction using nickel(I) salen complexes in electrochemical setups. Key parameters include solvent choice (e.g., acetonitrile), controlled potential application, and maintaining inert atmospheres to prevent side reactions. Optimization involves adjusting nickel catalyst loading (e.g., 0.1–0.5 mol%) and monitoring reaction progress via GC-MS to minimize over-reduction products .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- GC-MS : For purity assessment and identifying volatile byproducts.

- NMR (¹H/¹³C) : To confirm regioselectivity and isomer ratios (e.g., cis/trans mixtures).

- FTIR : Detects functional groups like C-Br stretches (~550–600 cm⁻¹).

- Elemental Analysis : Validates molecular composition (C₃H₄Br₂) .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : EN 166-compliant goggles, nitrile gloves, and flame-retardant lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point: 155–156°C).

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent runoff .

Advanced Research Questions

Q. How does this compound interact with glutathione (GSH) in metabolic pathways, and what experimental models can elucidate its toxicity mechanisms?

In vitro models (e.g., liver microsomes or HepG2 cells) are used to study GSH conjugation, forming 1-bromo-3-propyl-S-glutathione. LC-MS/MS tracks metabolite formation, while cytotoxicity assays (MTT/neutral red) quantify cell viability. Compare results with in vivo rodent models to assess LD₅₀ (315 mg/kg) and renal excretion patterns .

Q. How can researchers address contradictions in reactivity data between this compound and its substituted analogs (e.g., methyl or trifluoromethyl derivatives)?

- Computational Studies : DFT calculations (e.g., Gaussian) to compare electronic profiles (e.g., LUMO energies for electrophilic reactivity).

- Controlled Experiments : Systematically vary substituents and measure reaction kinetics (e.g., using stopped-flow spectroscopy).

- Cross-Validation : Replicate conflicting studies under identical conditions to isolate variables (e.g., solvent polarity, temperature) .

Q. What methodologies enable isomer-specific synthesis (cis vs. trans) of this compound, and how do isomers differ in reactivity?

- Chiral Catalysts : Use palladium or nickel complexes with chiral ligands (e.g., BINAP) to control stereochemistry.

- Chromatography : Separate isomers via preparative HPLC with chiral stationary phases (e.g., cellulose derivatives).

- Reactivity Tests : Compare electrophilic addition rates (e.g., with amines) to quantify steric/electronic effects .

Q. How can environmental persistence of this compound be assessed, and what mitigation strategies are effective?

- Environmental Sampling : Detect trace residues in dust/water via GC-ECD or LC-MS (LOD: ~0.1 ppb).

- Biodegradation Studies : Incubate with soil microbiota and monitor degradation via CO₂ evolution tests.

- Adsorption Mitigation : Use activated carbon filters or biochar to capture airborne or aqueous residues .

Q. What experimental designs are suitable for resolving conflicting data on the genotoxicity of this compound?

- Ames Test : Use Salmonella strains (TA98/TA100) with metabolic activation (S9 fraction) to assess mutagenicity.

- Comet Assay : Quantify DNA strand breaks in human lymphocytes exposed to sub-LD₅₀ concentrations.

- Replicate Studies : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to redesign experiments and address prior limitations .

Methodological Frameworks for Research Design

Q. How can the PICO framework refine hypotheses about this compound’s role in organic synthesis?

Q. What strategies ensure reproducibility in studies involving this compound?

- Detailed Protocols : Document catalyst preparation, solvent drying, and reaction quenching steps.

- Open Data : Share raw NMR/GC-MS files in repositories like Zenodo.

- Interlab Collaboration : Validate results across institutions to control for equipment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.